(3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Overview
Description
Alpha-D-Glucofuranose, 1,25,6-bis-O-(1-methylethylidene)-: is a derivative of glucose, specifically a protected form of the sugar. It is often used in organic synthesis due to its stability and reactivity. The compound has the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves the protection of the hydroxyl groups of glucose. One common method includes the reaction of glucose with acetone in the presence of an acid catalyst to form the isopropylidene derivative . The reaction conditions often involve:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Acetone or other suitable organic solvents.
Industrial Production Methods: Industrial production methods are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous reactors: to ensure efficient mixing and reaction.
Purification steps: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The protected hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation products: Carboxylic acids or ketones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its role as a protected sugar derivative. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, allowing selective reactions at other positions. This selective reactivity is crucial in multi-step organic syntheses where specific functional group transformations are required .
Comparison with Similar Compounds
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2:5,6-Di-O-isopropylidene-3-O-methanesulfonyl-alpha-D-glucofuranose
- 3-O-Acryloyl-1,2:5,6-bis-O-isopropylidene-alpha-D-glucofuranose
Comparison: Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- is unique due to its specific protection pattern, which allows for selective reactions at the unprotected hydroxyl groups. This makes it particularly useful in synthetic chemistry where precise control over reaction sites is necessary .
Properties
IUPAC Name |
(3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6?,7-,8+,9+,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGAYKWRDILTF-DEMCRKGTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889355 | |
Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Diacetoneglucose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20550 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
582-52-5 | |
Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625 | |
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